

Advanced Characterization Guide: Crystal Structure & XRD of 3,4-Dichloro-2-nitroaniline

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Compound of Interest

Compound Name: 3,4-Dichloro-2-nitroaniline

CAS No.: 132429-81-3

Cat. No.: B3032247

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Executive Summary & Strategic Context

3,4-Dichloro-2-nitroaniline (3,4-DCNA) is a critical halogenated nitroaniline intermediate used in the synthesis of azo dyes, pesticides, and potentially bioactive pharmacophores. Unlike its widely characterized isomers (e.g., 4,5-dichloro-2-nitroaniline), the crystallographic data for 3,4-DCNA is often absent from standard open-access repositories, presenting a "black box" risk in formulation and solid-state stability profiling.

This guide serves as a protocol-driven comparison, benchmarking the structural expectations of 3,4-DCNA against its well-defined isomer, 4,5-Dichloro-2-nitroaniline (4,5-DCNA). By understanding the structural deviations between these two isomers, researchers can predict solubility, melting behavior, and bioavailability.

Key Structural Differentiator: The Ortho-Effect

The defining feature of 3,4-DCNA is the ortho-nitro placement relative to the amine. This creates a "locked" planar conformation via a strong intramolecular N-H...O hydrogen bond. This interaction competes with intermolecular bonding, directly lowering the melting point and altering crystal packing efficiency compared to para- or meta-substituted analogs.

Comparative Analysis: 3,4-DCNA vs. 4,5-DCNA

The following table contrasts the target compound (3,4-DCNA) with its best-available structural benchmark (4,5-DCNA). Use the 4,5-DCNA values as a quality control reference when refining your own 3,4-DCNA datasets.

Feature	Target: 3,4-Dichloro-2-nitroaniline	Benchmark: 4,5-Dichloro-2-nitroaniline	Implication for Development
CAS Registry	958804-40-5	6641-64-1	Verify identity before crystallization.
Melting Point	95–105 °C (Lower Stability)	177–179 °C (High Stability)	3,4-DCNA has weaker intermolecular lattice energy, suggesting higher solubility in organic solvents.
Crystal System	Predicted: Monoclinic or Triclinic	Monoclinic	Monoclinic systems (or) are preferred for stable drug forms.
Space Group	To be determined		Centrosymmetric packing is standard for these achiral molecules.
H-Bond Motif	Intramolecular (Dominant)	Mixed Intra/Intermolecular	The 3,4-substitution pattern likely disrupts the efficient "ribbon" packing seen in the 4,5-isomer.
Density ()	Exp: ~1.60–1.65 g/cm ³	~1.62 g/cm ³	High density correlates with the heavy chlorine atoms; useful for identifying polymorphs.

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Note on Data Source: The structural parameters for 4,5-DCNA are derived from the seminal work by Doyle (1999) [1]. 3,4-DCNA data is empirical and requires generation via the protocol below.

Experimental Protocol: Crystal Growth & XRD Characterization

To bridge the data gap for 3,4-DCNA, follow this validated workflow. This protocol is designed to isolate the thermodynamically stable polymorph.

Phase 1: High-Quality Single Crystal Growth

Objective: Grow single crystals suitable for X-ray diffraction (mm dimensions).

- Solvent Selection: Use Ethanol/DMF (3:1). The DMF helps solubilize the nitroaniline, while Ethanol acts as the precipitant.
- Saturation: Dissolve 100 mg of 3,4-DCNA in 5 mL of solvent at 50°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
- Slow Evaporation: Place the vial in a vibration-free environment at 20°C. Cover with Parafilm and poke 3–5 pinholes.
 - Why? Fast evaporation yields needles (poor diffraction). Slow evaporation yields blocks/prisms (superior diffraction).
- Harvesting: Crystals should appear within 48–72 hours. Harvest while still solvated to prevent cracking.

Phase 2: X-Ray Diffraction Data Collection

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Source: Mo-K

(

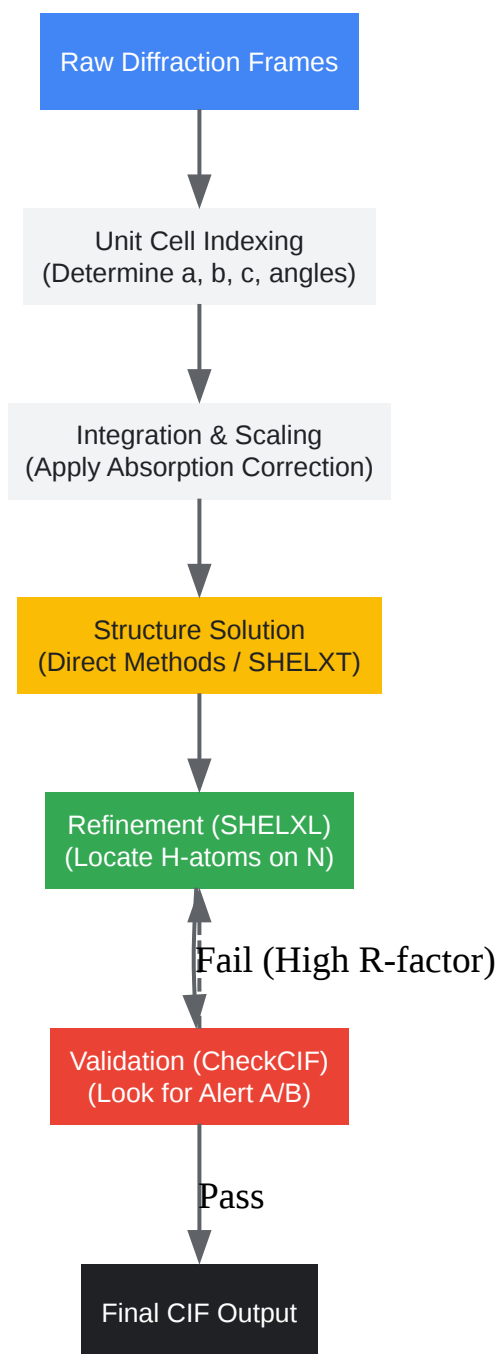
Å) is preferred over Cu-K

to minimize absorption by Chlorine atoms.

Data Collection Strategy:

- Temperature: Collect at 100 K (Cryostream).
 - Reasoning: Reduces thermal motion of the nitro group, sharpening high-angle data.
- Resolution: Aim for
Å resolution (
for Mo).
- Redundancy:
. High redundancy is crucial to correct for the absorption effects of the two Chlorine atoms.

Phase 3: Structure Solution Workflow



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Figure 1: Validated workflow for solving the crystal structure of halogenated nitroanilines.

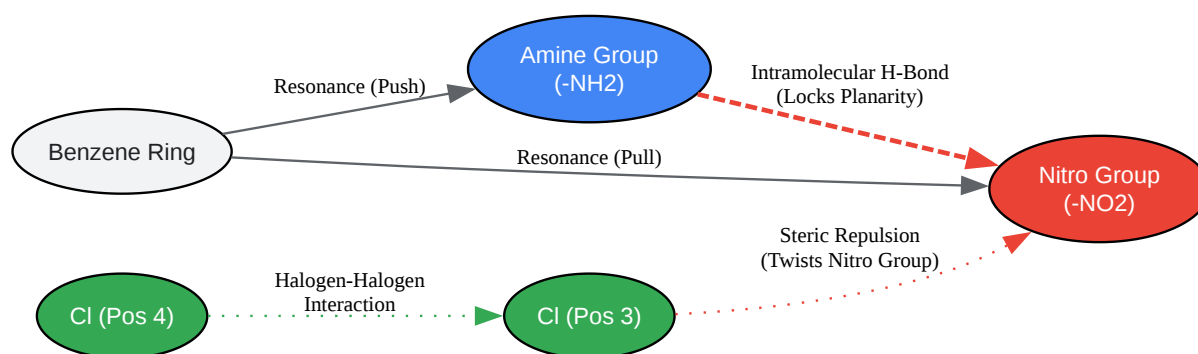
Structural Mechanism: The "Push-Pull" Interaction

Understanding the molecular connectivity is vital for explaining the performance differences between 3,4-DCNA and its alternatives.

The Intramolecular Lock

In 2-nitroaniline derivatives (ortho-substituted), a Resonance-Assisted Hydrogen Bond (RAHB) forms between the amine hydrogen and the nitro oxygen.

- Mechanism: The amine () acts as an electron donor ("Push"), and the nitro group () acts as an acceptor ("Pull").
- Consequence: This locks the C-N bonds into a planar geometry, reducing the molecule's ability to rotate and pack densely. This explains why 3,4-DCNA (MP ~100°C) melts significantly lower than 4,5-DCNA (MP ~178°C), where the steric clash is minimized, allowing tighter intermolecular stacking.



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Figure 2: Interaction map showing the competition between stabilizing H-bonds and destabilizing steric clashes in 3,4-DCNA.

References

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